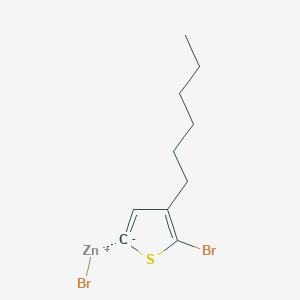
Zinc, bromo(5-bromo-4-hexyl-2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, bromo(5-bromo-4-hexyl-2-thienyl)-: is an organozinc compound that features a zinc atom bonded to a bromo-substituted thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc, bromo(5-bromo-4-hexyl-2-thienyl)- typically involves the reaction of 5-bromo-4-hexyl-2-thienyl bromide with a zinc reagent. One common method is the use of highly reactive Rieke zinc (Zn*) to facilitate the formation of the organozinc compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the thiophene ring may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromo substituents to hydrogen, forming the corresponding thiophene derivative.
Substitution: The compound is highly reactive in substitution reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are commonly used in cross-coupling reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophenes, depending on the coupling partner used.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki–Miyaura coupling to form carbon-carbon bonds.
Polymer Synthesis: Utilized in the synthesis of regioregular polythiophenes for electronic applications.
Biology and Medicine:
Drug Development:
Industry:
Electronic Materials: Used in the production of conductive polymers and organic semiconductors.
Mechanism of Action
The compound exerts its effects primarily through its reactivity in organometallic reactions. In Suzuki–Miyaura coupling, the zinc atom facilitates the transmetalation step, transferring the thiophene moiety to a palladium catalyst, which then undergoes reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
- Zinc, bromo(5-bromo-2-thienyl)-
- Zinc, bromo(5-bromo-4-methyl-2-thienyl)-
Uniqueness: Zinc, bromo(5-bromo-4-hexyl-2-thienyl)- is unique due to its hexyl substituent, which can influence its solubility and reactivity compared to other bromo-substituted thiophene zinc compounds .
Properties
CAS No. |
144634-74-2 |
|---|---|
Molecular Formula |
C10H14Br2SZn |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
5-bromo-4-hexyl-2H-thiophen-2-ide;bromozinc(1+) |
InChI |
InChI=1S/C10H14BrS.BrH.Zn/c1-2-3-4-5-6-9-7-8-12-10(9)11;;/h7H,2-6H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
PTIWITVRDMXNSW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC1=C(S[C-]=C1)Br.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















